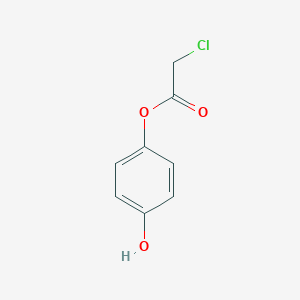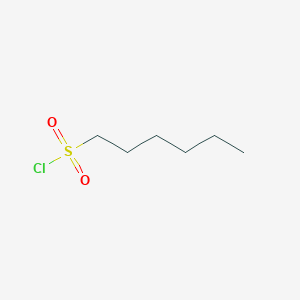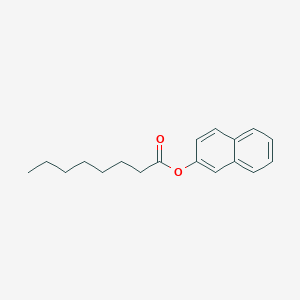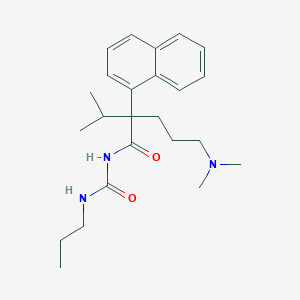
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea, also known as A-317491, is a small molecule antagonist of the P2X3 receptor. P2X3 receptor is a subtype of ATP-gated ion channels, which plays an essential role in nociceptive signaling. A-317491 is a potent and selective antagonist of P2X3 receptors, which has been extensively studied for its potential therapeutic applications in pain management.
Mécanisme D'action
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea is a selective antagonist of the P2X3 receptor, which blocks the ATP-induced activation of the receptor. The P2X3 receptor is expressed in sensory neurons, and its activation by ATP leads to the influx of cations, including calcium, which depolarizes the neuron and triggers nociceptive signaling. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea blocks the P2X3 receptor-mediated nociceptive signaling by preventing the influx of cations, thereby reducing pain.
Effets Biochimiques Et Physiologiques
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to have a selective and potent inhibitory effect on the P2X3 receptor. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to reduce pain in animal models of inflammatory and neuropathic pain, suggesting its potential therapeutic applications in pain management. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has also been shown to reduce the frequency and intensity of migraine attacks in animal models, indicating its potential use in the treatment of migraine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has several advantages for lab experiments, including its selectivity and potency as a P2X3 receptor antagonist. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been extensively studied and optimized for its synthesis, making it readily available for research purposes. However, 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has some limitations, including its potential off-target effects, which may interfere with the interpretation of experimental results. Further studies are needed to fully understand the potential off-target effects of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea.
Orientations Futures
There are several future directions for the study of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea. One potential direction is the development of more selective and potent P2X3 receptor antagonists with fewer off-target effects. Another direction is the study of the mechanisms of action of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea and its potential interactions with other signaling pathways involved in nociceptive signaling. Further studies are also needed to determine the potential therapeutic applications of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea in pain management and migraine treatment.
Méthodes De Synthèse
The synthesis of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 1-naphthylacetic acid with isopropylamine to form the corresponding amide. The amide is then reacted with 3-(dimethylamino)propyl chloride to form the intermediate, which is further reacted with propyl isocyanate to form the final product, 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea. The synthesis of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been extensively studied for its potential therapeutic applications in pain management. The P2X3 receptor is expressed in sensory neurons, and its activation is involved in nociceptive signaling. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to block the P2X3 receptor-mediated nociceptive signaling and reduce pain in animal models of inflammatory and neuropathic pain. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has also been studied for its potential use in the treatment of migraine, as the P2X3 receptor is involved in the pathophysiology of migraine.
Propriétés
Numéro CAS |
13349-37-6 |
|---|---|
Nom du produit |
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea |
Formule moléculaire |
C24H35N3O2 |
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-(propylcarbamoyl)pentanamide |
InChI |
InChI=1S/C24H35N3O2/c1-6-16-25-23(29)26-22(28)24(18(2)3,15-10-17-27(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3,(H2,25,26,28,29) |
Clé InChI |
DZBUMGLHZJALAE-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)NC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
SMILES canonique |
CCCNC(=O)NC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Synonymes |
1-[5-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)valeryl]-3-propylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



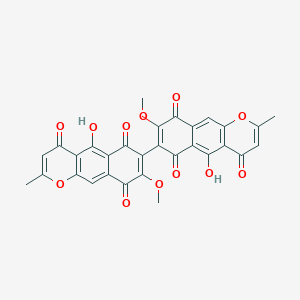


![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
